
1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl-: is a chemical compound that belongs to the class of phthalazinediones. These compounds are known for their diverse biological and pharmacological activities. The structure of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- includes a phthalazine ring system with an iodoacetyl and a phenyl group attached, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- typically involves the following steps:
Starting Material: The synthesis begins with 2-phenyl-2,3-dihydrophthalazine-1,4-dione.
O-Alkylation: This compound undergoes O-alkylation with ethyl chloroacetate to form an intermediate ester.
Hydrazinolysis: The ester is then subjected to hydrazinolysis to produce the corresponding hydrazide.
Azide Coupling: The hydrazide is coupled with an amino acid ester hydrochloride under azide coupling conditions to form the final product.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the phthalazine ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinedione derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives have been studied for their cytotoxic and anti-bacterial properties.
Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential use in treating neurodegenerative diseases like Alzheimer’s.
Vergleich Mit ähnlichen Verbindungen
- Phthalhydrazide
- 1,4-Phthalazinedione, 2,3-dihydro-
- Phthalazine-1,4-dione
Comparison: 1,4-Phthalazinedione, 2-iodoacetyl-3-phenyl- is unique due to the presence of the iodoacetyl and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in inhibiting acetylcholinesterase and better blood-brain barrier permeability .
Eigenschaften
CAS-Nummer |
73972-90-4 |
|---|---|
Molekularformel |
C16H11IN2O3 |
Molekulargewicht |
406.17 g/mol |
IUPAC-Name |
2-(2-iodoacetyl)-3-phenylphthalazine-1,4-dione |
InChI |
InChI=1S/C16H11IN2O3/c17-10-14(20)19-16(22)13-9-5-4-8-12(13)15(21)18(19)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
AGNRRJBOKXZEPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



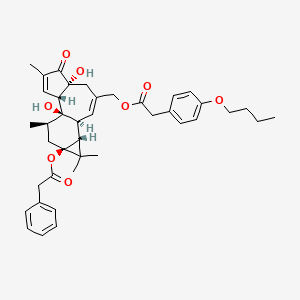
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
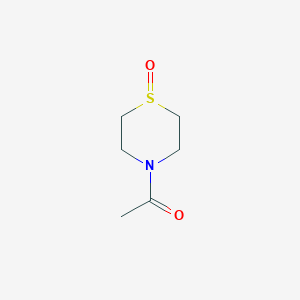
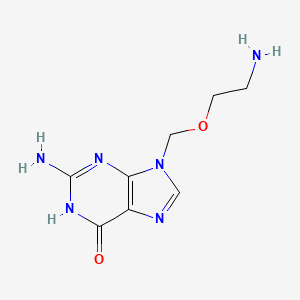
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
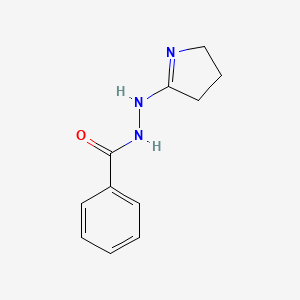
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
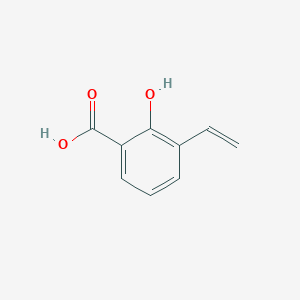
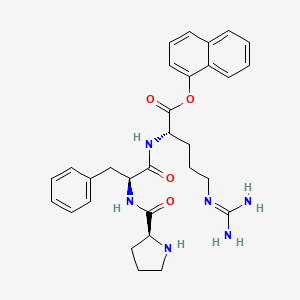
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
